
Carbonic anhydrase inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitors are a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide and play a crucial role in various physiological processes. Carbonic anhydrase inhibitor 3 is one such compound, known for its potential therapeutic applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the incorporation of sulfonamide groups, which are essential for their inhibitory activity. One common synthetic route includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Carbonic anhydrase inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Oncology
Recent studies indicate that carbonic anhydrase III may serve as a biomarker for certain cancers, particularly in the context of experimental colitis . Research has shown that CA-III levels significantly decrease in colon tissue and serum during the progression of ulcerative colitis, suggesting its role in tumor biology and inflammation regulation . The ability of CA-III to inhibit inflammatory cytokine secretion from macrophages further supports its potential as a therapeutic target in cancer treatment.
Inflammation Regulation
CA-III functions as an immune regulator by modulating the secretion of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In experiments involving macrophages stimulated with lipopolysaccharide, the presence of CA-III was associated with reduced inflammatory responses, highlighting its potential in treating inflammatory diseases . This property suggests that CA-III could be utilized in developing therapies for conditions characterized by excessive inflammation.
Metabolic Disorders
The inhibition of carbonic anhydrases has been linked to metabolic effects that may be beneficial in treating obesity. Recent advancements in drug design have identified specific inhibitors that target various isoforms of carbonic anhydrases, showing promise in regulating metabolic pathways associated with fat metabolism and energy conversion . These inhibitors can affect pyruvate and fatty acid metabolism, making them potential candidates for anti-obesity therapies.
Case Study 1: Colitis and Cancer Biomarker Potential
In a controlled study involving animal models of ulcerative colitis, researchers measured CA-III levels using enzyme-linked immunosorbent assays. Results indicated a significant correlation between decreasing CA-III levels and disease severity, suggesting its utility as a biomarker for monitoring disease progression and response to treatment .
Case Study 2: Anti-inflammatory Effects
A study on macrophages demonstrated that inhibiting CA-III led to increased secretion of inflammatory cytokines upon stimulation with lipopolysaccharide. This finding underscores the importance of CA-III in immune response modulation and its potential as a therapeutic target for inflammatory diseases .
Comparative Data Table
Application Area | Mechanism | Potential Benefits | Current Research Status |
---|---|---|---|
Oncology | Biomarker for cancer | Early detection and monitoring | Ongoing studies on CA-III levels |
Inflammation Regulation | Cytokine inhibition | Reduced inflammation | Active research on macrophage behavior |
Metabolic Disorders | Modulation of metabolic pathways | Weight loss and improved metabolic health | Drug development underway |
Mechanism of Action
The mechanism of action of carbonic anhydrase inhibitor 3 involves the inhibition of the carbonic anhydrase enzyme. This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism is crucial for its therapeutic effects in conditions like glaucoma and epilepsy .
Comparison with Similar Compounds
Acetazolamide: Used for glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life.
Dorzolamide: A topical carbonic anhydrase inhibitor used for ocular hypertension
Uniqueness: Carbonic anhydrase inhibitor 3 is unique due to its specific binding affinity and selectivity for certain isoforms of the carbonic anhydrase enzyme. This selectivity makes it a valuable tool for studying specific physiological processes and developing targeted therapies .
Biological Activity
Carbonic anhydrase (CA) inhibitors, particularly Carbonic Anhydrase Inhibitor 3 (CAI3), have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of CAI3, highlighting its mechanisms of action, implications in various diseases, and relevant case studies.
Overview of Carbonic Anhydrases
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play crucial roles in physiological processes such as respiration, acid-base balance, and ion transport. There are several isoforms of carbonic anhydrases, with CAI3 being one of the notable inhibitors that have been studied for various therapeutic potentials.
CAI3 inhibits the activity of carbonic anhydrases by binding to the zinc ion located in the enzyme's active site. This inhibition can disrupt the normal physiological functions mediated by carbonic anhydrases, leading to various biological effects:
- Regulation of pH : Inhibition of CA can alter bicarbonate levels, affecting cellular pH and ion transport.
- Induction of Cell Death : Studies have shown that CAI3 can induce ferroptosis in cancer cells by downregulating ferritin heavy chain 1 (FTH1) and upregulating cathepsin B, leading to increased oxidative stress and cell death .
- Neuroprotective Effects : CA inhibitors have been observed to ameliorate tau toxicity in neurodegenerative models, suggesting a protective role against neurodegeneration .
1. Ewing Sarcoma Treatment
A study investigated the effects of CAI3 on Ewing sarcoma (ES) cells, which overexpress CAII. The results indicated that CAI3 could significantly inhibit cell proliferation and induce apoptosis through ferroptosis mechanisms. The expression levels of FTH1 were downregulated, while cathepsin B was upregulated, highlighting a potential therapeutic pathway for targeting ES .
2. Neurodegenerative Disease Models
Research utilizing zebrafish models demonstrated that CA inhibitors like methazolamide could rescue morphological abnormalities associated with tauopathy. This suggests that CAI3 may have therapeutic potential in treating tau-related neurodegenerative diseases by modulating autophagy pathways independently .
3. Antibacterial Activity
In vitro studies have shown that CAI3 can inhibit bacterial growth by interfering with essential metabolic processes in pathogens such as E. coli. The inhibition of bacterial CAs disrupts their ability to maintain CO2/HCO3− equilibrium, which is critical for their survival .
Data Tables
Here are some summarized findings from various studies on the biological activities of this compound:
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-(3-sulfamoylphenyl)urea |
InChI |
InChI=1S/C15H17N3O3S/c1-18(11-12-6-3-2-4-7-12)15(19)17-13-8-5-9-14(10-13)22(16,20)21/h2-10H,11H2,1H3,(H,17,19)(H2,16,20,21) |
InChI Key |
HSRTVRBOFWARDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.